molecular formula C7H7NO2 B038722 5-Methoxy-3-pyridinecarboxaldehyde CAS No. 113118-83-5

5-Methoxy-3-pyridinecarboxaldehyde

Cat. No. B038722
CAS RN: 113118-83-5
M. Wt: 137.14 g/mol
InChI Key: YOVIXSRXKCZJRN-UHFFFAOYSA-N
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Description

5-Methoxy-3-pyridinecarboxaldehyde is a compound of interest in various chemical studies due to its potential applications in organic synthesis, materials science, and potentially pharmacological research. It serves as a building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to this compound often involves ring closure reactions, where specific precursors undergo transformations to form the desired pyridine ring structure. For instance, Halim and Ibrahim (2022) described the synthesis of a complex compound through reactions that include ring opening followed by ring closure, indicating a methodology that could be adapted for synthesizing this compound derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using various spectroscopic methods, including X-ray crystallography. For example, the structure of related pyridine derivatives has been determined, providing insights into potential structural configurations of this compound (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical behavior of this compound includes its participation in various organic reactions, such as condensation to form Schiff bases or undergoing photoenolization. These reactions highlight its reactivity and potential as a synthetic intermediate (Punte et al., 1990).

Scientific Research Applications

  • Synthesis of Pyrido[2,3-d]pyrimidines : A study by Perandones and Soto (1998) in the Journal of Heterocyclic Chemistry describes the synthesis of pyrido[2,3-d]pyrimidines and their derivatives from aminopyrimidinecarbaldehydes, highlighting potential applications in pharmaceuticals and biotechnology (Perandones & Soto, 1998).

  • Inhibitors Synthesis : Hakimi et al. (2017) in Research in Pharmaceutical Sciences synthesized 3,4-dihydro-2-pyridone derivatives, identifying potent inhibitors with applications in urease inhibition (Hakimi et al., 2017).

  • Synthesis of 4-Oxy-2-pyridones : Buck et al. (1992) in the Journal of The Chemical Society-perkin Transactions 1 demonstrated a method for synthesizing 3,5-disubstituted 4-oxy-2-pyridones, which are related to natural products like tenellin and funiculosin (Buck et al., 1992).

  • Photobehavior Study : Mal et al. (2003) in The Journal of Organic Chemistry explored the solid-state photobehavior of pyridine-3-carboxaldehydes, emphasizing the role of intramolecular hydrogen bonding and electronic control in stabilizing (E)-enols and corresponding benzocyclobutenols (Mal et al., 2003).

  • Cytotoxic Activity of Derivatives : Eweas et al. (2014) in the Journal of Applied Pharmaceutical Science synthesized new thiopyrimidine-5-carbonitrile derivatives, showing promising cytotoxic activity against HepG2 cells (Eweas et al., 2014).

  • Inhibitory Activity Against Bacteria : Patel and Patel (2012) in the Arabian Journal of Chemistry characterized new pyridine analogs that showed better inhibitory activity against various bacteria compared to standard drugs, suggesting potential as new antibiotics (Patel & Patel, 2012).

  • Synthesis of Dual Inhibitors : Komatsu and Minami (1995) in Chemical & Pharmaceutical Bulletin synthesized a novel dual inhibitor of thromboxane A2 synthetase and 5-lipoxygenase (E3040) via the direct coupling reaction of hydroquinone with 3-pyridinecarboxaldehyde, highlighting its high yield (Komatsu & Minami, 1995).

Mechanism of Action

Target of Action

5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-Methoxynicotinaldehyde, is primarily used as a building block in biochemical research . It has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium homeostasis and blood pressure regulation.

Mode of Action

It’s known that it’s used in the wittig reaction, a key synthetic step in the creation of various heterocyclic aldehydes . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes.

Biochemical Pathways

The compound is involved in the synthesis of inhibitors of the aldosterone synthase pathway . Aldosterone synthase is an enzyme involved in the conversion of corticosterone to aldosterone, a hormone that regulates sodium and potassium balance in the body. By inhibiting this enzyme, the production of aldosterone can be reduced, potentially impacting conditions like hypertension and heart failure.

Pharmacokinetics

As a research compound, it’s primarily used in vitro for the synthesis of other compounds .

Result of Action

The primary result of the action of this compound is the synthesis of potent and selective inhibitors of aldosterone synthase . These inhibitors can potentially be used in the treatment of conditions like hypertension and heart failure, where the regulation of aldosterone is crucial.

Action Environment

The action of this compound is primarily observed in a laboratory setting, where it’s used as a building block for biochemical research . Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of the compound. For instance, it’s recommended to store the compound at 4°C .

properties

IUPAC Name

5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVIXSRXKCZJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450343
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113118-83-5
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-3-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-methoxypyridine (2.5 g, 13.3 mmol) in anhydrous diethyl ether cooled to −100° C. was added n-butyllithium (2.5M soln in hexanes: 5.85 mL, 14.6 mmol) dropwise whilst maintaining an internal temperature <−94° C. After subsequent stirring for 30 minutes, anhydrous DMF (1.34 mL, 17.3 mmol) was added and the reaction mixture allowed to warm to −60° C.. The solution was then poured into sat'd. aq. NaCl soln. and extracted with diethyl ether (3×100 mL), the ethereal phase dried (K2CO3), filtered and evaporated in vacuo. The residue was purified on silica gel eluting with a gradient of 0 to 30% EtOAc in hexanes to afford the title material as an oil.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-3-methoxypyridine. To a stirred solution of 2,5-dibromopyridine (2.188 g, 9.2 mmol) in anhydrous MeOH (10 mL) was added NaOMe (10 mL of 25% NaOMe in MeOH, 42 mmol). The mixture was refluxed for 3 days and then poured into a stirred cold aqueous 5% NaHCO3 (75 mL). The mixture was extracted with ether (4×10 mL) and the extracts were washed with brine (3×10 mL). The organic layer was dried (Na2SO4, anhydrous) and evaporated. The crude was purified by chromatography on silica gel with hexane: EtOAc (4:1˜2:1) as eluant, yielding 1.02 g of (61%) the title compound. 1H NMR (CD3OD): 8.17 (s, 1H), 8.12 (s, 1H), 7.24 (s, 1H), 3.74 (s, 3H).
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61%

Synthesis routes and methods IV

Procedure details

To an cooled solution (−78° C. internal temp) of 0.2 g of methyl 3-methoxypyrazine-2-carboxylate in 25 mL of toluene was added 3 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration under reduced pressure gave 0.2 g of (5-methoxypyridin-3-yl)methanol as an resin (MS (m+1)=140.1). The (5-methoxypyridin-3-yl)methanol (0.2 g) was taken up 10 mL of anhydrous acetonitrile and added to a stirred mixture of 0.5 g of periodic acid and 0.05 g of chromium (III) acetylacetonate in 10 mL of acetonitrile. After stirring for 5 hrs at room temperature, the mixture was concentrated on the rotovap and partitioned between 20 mL of saturated sodium carbonate and 3×50 mL of ethyl acetate. The combined extracts were dried over MgSO4 and concentrated under reduced pressure. The product was obtained as an orange-brown oil and was used without further purification: MS (m+1)=138.1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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